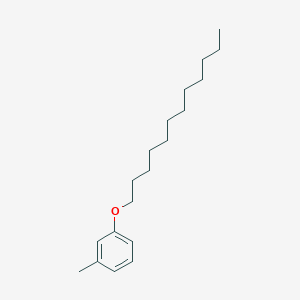
1-(Dodecyloxy)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dodecyloxy)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a dodecyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dodecyloxy)-3-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Dodecyloxy)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Saturated hydrocarbons or alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(Dodecyloxy)-3-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It is used in the production of specialty chemicals, surfactants, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(dodecyloxy)-3-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the dodecyloxy and methyl groups, which can activate the benzene ring towards electrophilic substitution. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
1-(Dodecyloxy)-4-methylbenzene: Similar structure but with the dodecyloxy group in the para position.
1-(Dodecyloxy)-2-methylbenzene: Similar structure but with the dodecyloxy group in the ortho position.
1-(Dodecyloxy)-benzene: Lacks the methyl group, providing a simpler structure.
Uniqueness: 1-(Dodecyloxy)-3-methylbenzene is unique due to the specific positioning of the dodecyloxy and methyl groups on the benzene ring. This arrangement can influence its chemical reactivity and physical properties, making it distinct from its isomers and other related compounds.
Properties
CAS No. |
57792-38-8 |
|---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
1-dodecoxy-3-methylbenzene |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-16-20-19-15-13-14-18(2)17-19/h13-15,17H,3-12,16H2,1-2H3 |
InChI Key |
UGBJQCCWWLUTEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


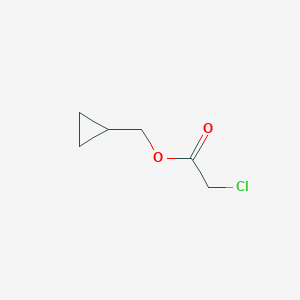
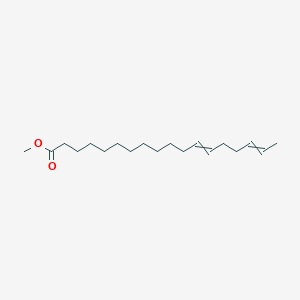
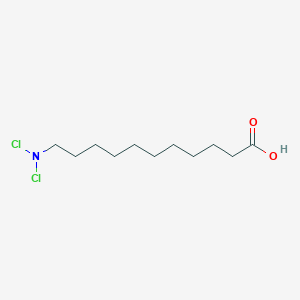
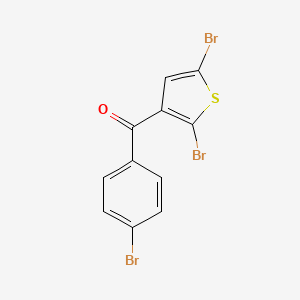

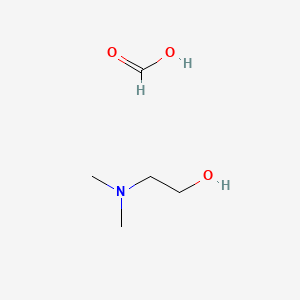
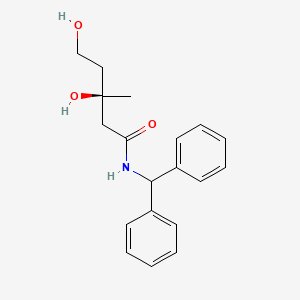
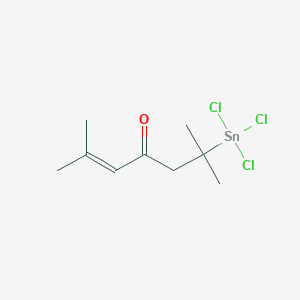

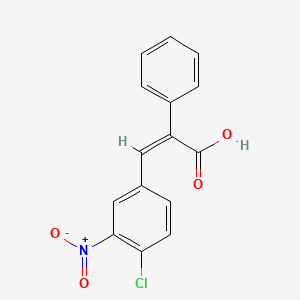
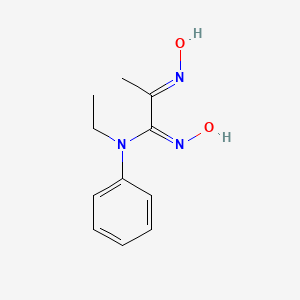
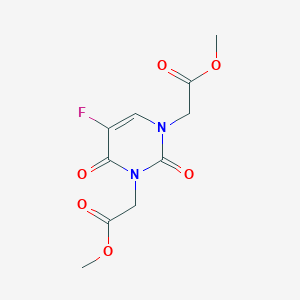
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)
